REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][O:13][CH2:14][CH2:15][C:16]([F:19])([F:18])[F:17])[N:7]=1)=O.[OH-].[Na+]>>[F:19][C:16]([F:17])([F:18])[CH2:15][CH2:14][O:13][CH2:12][C:8]1[N:7]=[C:6]([NH2:5])[CH:11]=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
2,2-dimethyl-N-[6-(3,3,3-trifluoro-propoxymethyl)-pyridin-2-yl]-propionamide
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1)COCCC(F)(F)F)(C)C
|
Name
|
|
Quantity
|
1.31 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC(CCOCC1=CC=CC(=N1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |